

1-BOC-4-(tosyloxy)piperidine: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-BOC-4-(tosyloxy)piperidine**

Cat. No.: **B051092**

[Get Quote](#)

Introduction: **1-BOC-4-(tosyloxy)piperidine**, with the chemical formula $C_{17}H_{25}NO_5S$, is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry and drug development.^[1] This white crystalline solid is highly valued for its dual-functionality: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a p-toluenesulfonyloxy (tosyl) group at the 4-position.^[1] The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as metabolic stability and improved solubility.^[2] The Boc group ensures stability and allows for controlled, regioselective reactions, while the tosyl group acts as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.^[1] This combination makes it an exceptionally versatile intermediate for creating diverse libraries of piperidine derivatives for therapeutic applications, including anticancer, central nervous system (CNS), and anti-inflammatory agents.^[1]

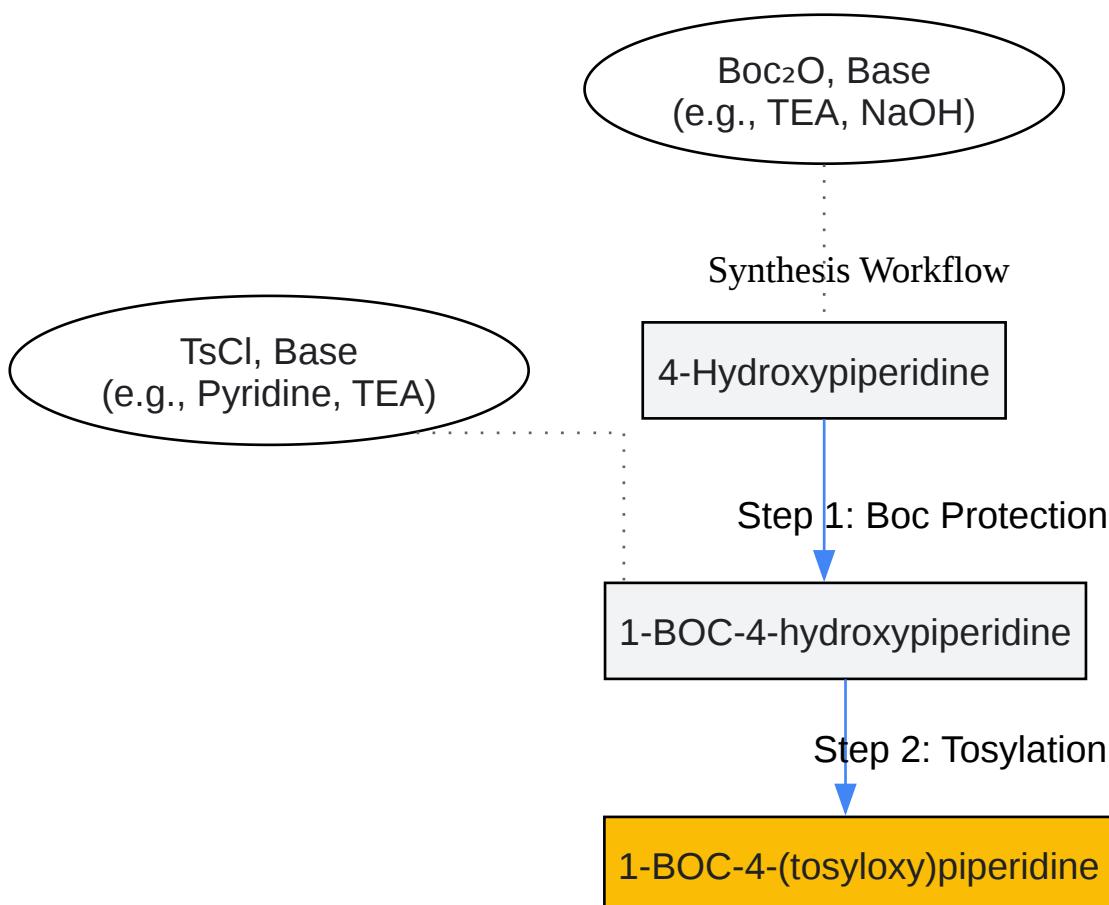
Physicochemical and Spectroscopic Data

Proper characterization is crucial for ensuring the purity and identity of **1-BOC-4-(tosyloxy)piperidine** in synthesis. The following tables summarize its key physical properties and representative spectroscopic data.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	118811-07-7	[1]
Molecular Formula	C ₁₇ H ₂₅ NO ₅ S	[1]
Molecular Weight	355.45 g/mol	[1]
Appearance	White crystalline solid	[1]
Solubility	Soluble in organic solvents like dichloromethane and acetone	[1]
Stability	Stable under standard laboratory conditions; sensitive to strong acids and bases	[1]

Table 2: Representative NMR Spectroscopic Data (CDCl₃)


¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.78	d	2H		Ar-H (ortho to SO ₂)
7.35	d	2H		Ar-H (ortho to CH ₃)
4.55	m	1H		O-CH (piperidine C4)
3.65	m	2H		N-CH ₂ (piperidine C2/C6, equatorial)
3.15	m	2H		N-CH ₂ (piperidine C2/C6, axial)
2.45	s	3H		Ar-CH ₃
1.85	m	2H		CH ₂ (piperidine C3/C5, equatorial)
1.65	m	2H		CH ₂ (piperidine C3/C5, axial)
1.45	s	9H		C(CH ₃) ₃ (Boc)

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
154.6	C=O (Boc)	
144.8	Ar-C (ipso to SO ₂)	
134.1	Ar-C (ipso to CH ₃)	
129.9	Ar-CH	
127.6	Ar-CH	
79.8	C(CH ₃) ₃ (Boc)	
77.5	O-CH (piperidine C4)	
41.0 (approx.)	N-CH ₂ (piperidine C2/C6)	
31.5 (approx.)	CH ₂ (piperidine C3/C5)	
28.4	C(CH ₃) ₃ (Boc)	
21.6	Ar-CH ₃	

Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of **1-BOC-4-(tosyloxy)piperidine** starts from 4-hydroxypiperidine. The process involves two key steps: protection of the piperidine nitrogen with a Boc group, followed by tosylation of the hydroxyl group.[\[1\]](#)

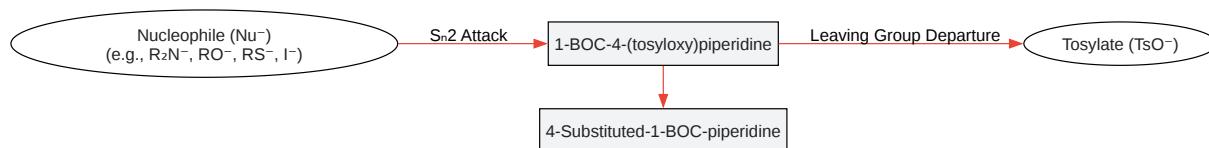
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1-BOC-4-(tosyloxy)piperidine**.

Experimental Protocol: Synthesis of 1-BOC-4-(tosyloxy)piperidine

Materials:

- 1-BOC-4-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or triethylamine)
- Dichloromethane (DCM)


- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol or Ethyl Acetate for recrystallization

Procedure:

- Dissolve 1-BOC-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- Add pyridine (approx. 1.5 eq) to the solution.
- Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[1]
- Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO_3 solution, and finally with brine.[1]
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford **1-BOC-4-(tosyloxy)piperidine** as a white crystalline solid. Typical yields range from 78-85%. [1]

Reactivity and Key Reactions

The synthetic utility of **1-BOC-4-(tosyloxy)piperidine** stems from the excellent leaving group ability of the tosylate, which readily participates in bimolecular nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of a wide variety of functional groups at the 4-position of the piperidine ring.

[Click to download full resolution via product page](#)

Caption: General mechanism for nucleophilic substitution reactions.

Reaction with Amine Nucleophiles

Substitution with primary or secondary amines is a cornerstone application, leading to the formation of 4-aminopiperidine derivatives. These products are crucial intermediates in the synthesis of numerous pharmaceuticals, including opioid analgesics and kinase inhibitors.

Experimental Protocol: Synthesis of **tert**-Butyl 4-(Phenylamino)piperidine-1-carboxylate

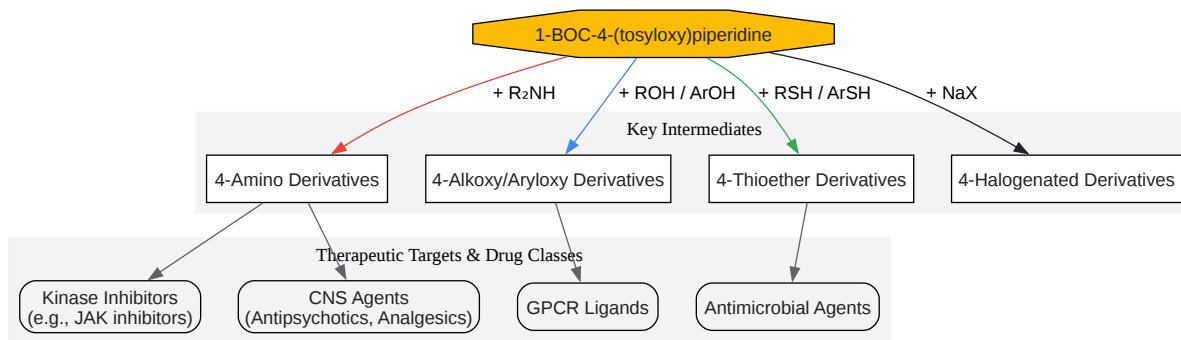
Materials:

- **1-BOC-4-(tosyloxy)piperidine**
- Aniline
- Potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous Dimethylformamide (DMF) or Acetonitrile

- Ethyl acetate (EtOAc)
- Water, Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of **1-BOC-4-(tosyloxy)piperidine** (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
- Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers and wash with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 4-anilino-1-Boc-piperidine.


Reaction with Other Nucleophiles

The same S_n2 principle applies to a broad range of other nucleophiles:

- Alkoxides/Phenoxides (RO⁻/ArO⁻): React to form 4-alkoxy- or 4-aryloxypiperidine ethers.
- Thiols (RS⁻): React in the presence of a base to form 4-(alkyl/aryl)thiopiperidines.
- Halides (e.g., NaI): An Finkelstein-type reaction can be used to convert the tosylate into a more reactive 4-iodopiperidine derivative, which is itself a useful intermediate.

Applications in Drug Discovery and Development

The true value of **1-BOC-4-(tosyloxy)piperidine** is realized in its role as a central hub for generating molecular diversity in drug discovery programs. By leveraging its reactivity, chemists can rapidly synthesize analogs for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Versatility in generating diverse pharmacologically relevant scaffolds.

Key Application Areas:

- **Oncology:** It is a building block in the synthesis of various kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are used to treat cancers and autoimmune disorders. The piperidine scaffold correctly orients functional groups within the enzyme's active site.
- **Central Nervous System (CNS) Disorders:** The piperidine core is a classic feature in antipsychotics, antidepressants, and potent analgesics.^[1] **1-BOC-4-(tosyloxy)piperidine** provides a reliable route to precursors for these complex molecules.

- Neurodegenerative Diseases: Derivatives have been investigated as potential therapeutic candidates for conditions like Alzheimer's and Parkinson's disease.[1]
- Selective Ligands: The ability to easily introduce diverse functionalities makes it ideal for developing selective ligands to probe the function of receptors and enzymes in biological research.[1]

Conclusion

1-BOC-4-(tosyloxy)piperidine is an indispensable tool for the modern synthetic chemist. Its robust and predictable reactivity, coupled with the pharmaceutical importance of the piperidine scaffold, secures its role as a high-value building block. The straightforward protocols for its synthesis and subsequent nucleophilic displacement reactions allow for the efficient and versatile construction of complex molecular architectures. For researchers in drug discovery and development, mastering the use of this intermediate opens a direct pathway to novel chemical entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-BOC-4-(tosyloxy)piperidine | 118811-07-7 [smolecule.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-BOC-4-(tosyloxy)piperidine: A Comprehensive Technical Guide for Synthetic Chemists]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051092#1-boc-4-tosyloxy-piperidine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com